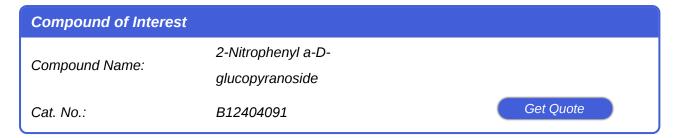


2-Nitrophenyl a-D-glucopyranoside molar absorptivity

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An In-depth Technical Guide on the Molar Absorptivity of 2-Nitrophenyl α -D-glucopyranoside and its Application in Enzymatic Assays

For researchers, scientists, and drug development professionals, accurate determination of enzyme kinetics is paramount. This guide provides a comprehensive overview of the spectrophotometric properties of 2-Nitrophenyl α -D-glucopyranoside (2-NPG), with a focus on its application in the assay of α -glucosidase activity. While direct molar absorptivity data for 2-NPG is not the central parameter for its use, this paper will elucidate the crucial role of the molar absorptivity of its chromogenic product, p-nitrophenol.

Introduction

2-Nitrophenyl α -D-glucopyranoside is a colorless substrate widely used for the determination of α -glucosidase activity. The enzymatic hydrolysis of 2-NPG by α -glucosidase yields D-glucose and 2-nitrophenol (often referred to as p-nitrophenol or 4-nitrophenol), a yellow-colored product. The intensity of the yellow color, which is pH-dependent, can be measured spectrophotometrically, providing a direct correlation to the enzyme's activity. The reaction is illustrated below:

Figure 1: Enzymatic hydrolysis of 2-Nitrophenyl α -D-glucopyranoside.

The utility of this assay hinges on the principle that the substrate, 2-NPG, does not exhibit significant absorbance at the wavelength used to quantify the product, p-nitrophenol. This



ensures that the measured absorbance is directly proportional to the amount of product formed and, consequently, to the enzymatic activity.

Molar Absorptivity of p-Nitrophenol

The molar absorptivity (or molar extinction coefficient, ϵ) of p-nitrophenol is a critical parameter for calculating enzyme activity. This value is highly dependent on the pH of the solution, as the ionization state of the phenolic hydroxyl group influences its light-absorbing properties. The pKa of p-nitrophenol is approximately 7.15, and the yellow color is characteristic of the deprotonated p-nitrophenolate anion, which absorbs maximally around 400-410 nm.

The following table summarizes the molar absorptivity of p-nitrophenol under various experimental conditions as reported in the literature.

| Molar Absorptivity (ε) | Wavelength (nm) | рН | Solvent/Buffer | Citation |
|---|--------------------|----------|---------------------------|----------|
| 18,300 M ⁻¹ cm ⁻¹ | 400 | - | Not specified | [1] |
| 18,380 M ⁻¹ cm ⁻¹ | 400 | 10.2 | 0.01 M NaOH | |
| 18,000 M ⁻¹ cm ⁻¹ | 405 | - | Not specified | |
| 16,000 M ⁻¹ cm ⁻¹ | 405 | - | 0.5 M EDTA | |
| 18,380 M ⁻¹ cm ⁻¹ | 401 | - | 10 mmol/L NaOH at 25°C | - |
| 18,300 M ⁻¹ cm ⁻¹ | 410 | Alkaline | 0.1 N NaOH | - |

It is crucial for researchers to use the molar absorptivity value that corresponds to the specific conditions of their experimental setup to ensure accurate quantification of enzyme activity.

Experimental Protocols

The following are detailed methodologies for α -glucosidase assays using 2-NPG as a substrate. These protocols are based on established methods and provide a framework for reproducible experiments.



Protocol 1: End-point Assay for α -Glucosidase Activity

This protocol is suitable for determining the total enzyme activity over a fixed period.

Reagents:

- Phosphate Buffer: 100 mM potassium phosphate buffer, pH 6.8.
- Substrate Solution: 5 mM 2-Nitrophenyl α-D-glucopyranoside in phosphate buffer.
- Enzyme Solution: α-glucosidase diluted in phosphate buffer to a suitable concentration.
- Stop Solution: 200 mM sodium carbonate solution.

Procedure:

- Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).
- Initiate the reaction by adding a specific volume of the enzyme solution to the pre-warmed substrate solution.
- Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).
- Terminate the reaction by adding the stop solution. The stop solution raises the pH, which maximizes the color development of p-nitrophenol and denatures the enzyme.
- Measure the absorbance of the resulting solution at 400-410 nm using a spectrophotometer.
- A blank reaction should be prepared by adding the stop solution before the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity: The enzyme activity is calculated using the Beer-Lambert law:

Activity (U/mL) = $(\Delta A \times V_{total}) / (\epsilon \times t \times V_{enzyme})$

Where:

• ΔA is the absorbance of the sample minus the absorbance of the blank.



- V total is the total volume of the reaction mixture.
- ϵ is the molar absorptivity of p-nitrophenol under the assay conditions (in M⁻¹cm⁻¹).
- t is the incubation time in minutes.
- V enzyme is the volume of the enzyme solution used.

One unit (U) of α -glucosidase activity is typically defined as the amount of enzyme that hydrolyzes 1 μ mol of 2-NPG per minute under the specified conditions.

Protocol 2: Kinetic Assay for α-Glucosidase Activity

This protocol allows for the continuous monitoring of enzyme activity, which is particularly useful for kinetic studies.

Reagents:

Same as for the end-point assay, excluding the stop solution.

Procedure:

- Equilibrate the spectrophotometer to the desired reaction temperature.
- In a cuvette, mix the phosphate buffer and the substrate solution.
- Initiate the reaction by adding the enzyme solution and mix quickly.
- Immediately start recording the absorbance at 400-410 nm at regular intervals (e.g., every 30 seconds) for a set period.

Calculation of Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot ($\Delta A/min$).

Activity (U/mL) = (ΔA /min × V_total) / (ϵ × V_enzyme)

Visualizations

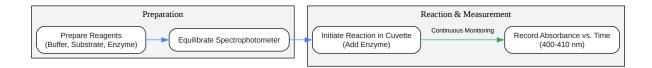
The following diagrams illustrate the key workflows and relationships described in this guide.





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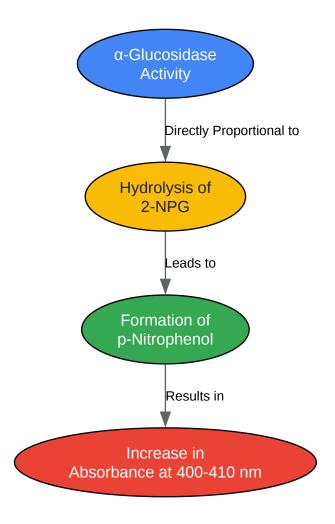
Caption: Workflow for an end-point enzymatic assay.



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Caption: Workflow for a kinetic enzymatic assay.





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Caption: Logical relationship in the α -glucosidase assay.

Conclusion

The use of 2-Nitrophenyl α -D-glucopyranoside as a substrate for α -glucosidase provides a reliable and straightforward method for determining enzyme activity. The key to accurate quantification lies not in the molar absorptivity of the substrate itself, which is negligible at the analytical wavelength, but in the well-characterized molar absorptivity of the p-nitrophenol product. By carefully controlling experimental conditions, particularly pH, and using the appropriate molar absorptivity value, researchers can obtain precise and reproducible results. The protocols and workflows detailed in this guide serve as a robust starting point for the implementation of this assay in various research and development settings.



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